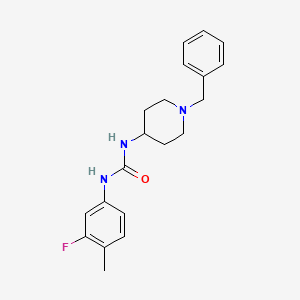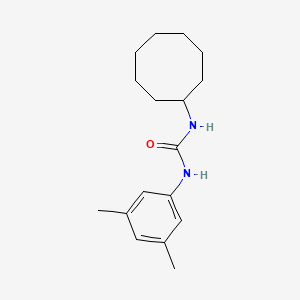![molecular formula C24H25N3O3 B4783196 2-{[2-(3,4-dimethylphenoxy)propanoyl]amino}-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B4783196.png)
2-{[2-(3,4-dimethylphenoxy)propanoyl]amino}-N-(pyridin-3-ylmethyl)benzamide
Vue d'ensemble
Description
2-{[2-(3,4-dimethylphenoxy)propanoyl]amino}-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a benzamide core linked to a pyridine moiety and a dimethylphenoxy group, making it a versatile molecule for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3,4-dimethylphenoxy)propanoyl]amino}-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps:
Formation of the Propanoyl Intermediate: The initial step involves the reaction of 3,4-dimethylphenol with propanoyl chloride in the presence of a base such as pyridine to form 3,4-dimethylphenoxypropanoyl chloride.
Amidation Reaction: The propanoyl chloride intermediate is then reacted with 2-aminobenzamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Pyridine Substitution: Finally, the resulting intermediate is reacted with pyridine-3-methanol under acidic conditions to introduce the pyridine moiety, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[2-(3,4-dimethylphenoxy)propanoyl]amino}-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the amide or pyridine functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.
Applications De Recherche Scientifique
2-{[2-(3,4-dimethylphenoxy)propanoyl]amino}-N-(pyridin-3-ylmethyl)benzamide has diverse applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.
Material Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Biological Research: Studied for its interactions with biological macromolecules and potential therapeutic effects.
Industrial Applications: Used as an intermediate in the synthesis of more complex organic compounds with industrial relevance.
Mécanisme D'action
The mechanism of action of 2-{[2-(3,4-dimethylphenoxy)propanoyl]amino}-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[2-(3,4-dimethylphenoxy)acetyl]amino}-N-(pyridin-3-ylmethyl)benzamide: Similar structure with an acetyl group instead of a propanoyl group.
2-{[2-(3,4-dimethylphenoxy)butanoyl]amino}-N-(pyridin-3-ylmethyl)benzamide: Similar structure with a butanoyl group instead of a propanoyl group.
Uniqueness
The uniqueness of 2-{[2-(3,4-dimethylphenoxy)propanoyl]amino}-N-(pyridin-3-ylmethyl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propanoyl group, along with the dimethylphenoxy and pyridine moieties, allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
2-[2-(3,4-dimethylphenoxy)propanoylamino]-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-16-10-11-20(13-17(16)2)30-18(3)23(28)27-22-9-5-4-8-21(22)24(29)26-15-19-7-6-12-25-14-19/h4-14,18H,15H2,1-3H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUZMSUHJBOXCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-3-(phenylsulfamoyl)benzamide](/img/structure/B4783130.png)
![3-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl}-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4783138.png)
![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-methoxyethyl)thiourea](/img/structure/B4783150.png)

![ethyl 5-(acetyloxy)-1-benzyl-2-methyl-6,8-diphenyl-1,6-dihydropyrrolo[2,3-e]indazole-3-carboxylate](/img/structure/B4783161.png)
![5-{[(3-isopropoxypropyl)amino]sulfonyl}-N-isopropyl-2-methoxybenzamide](/img/structure/B4783172.png)


![N-(4-bromo-2-chlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B4783190.png)


![(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B4783211.png)
![3-[[3-[(4-Carboxyphenyl)sulfamoyl]benzoyl]amino]benzoic acid](/img/structure/B4783218.png)

